MCPA D3

Vue d'ensemble

Description

MCPA D3: This compound is widely used in agricultural settings to control broadleaf weeds in crops such as cereals, rice, linseed, flax, grassland, and turf . The deuterium labeling makes it particularly useful in scientific research as a tracer for quantitation during the drug development process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of MCPA D3 involves the incorporation of deuterium atoms into the molecular structure of 4-chloro-2-methylphenoxyacetic acid. This is typically achieved through isotopic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .

Analyse Des Réactions Chimiques

Types of Reactions: MCPA D3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated compounds.

Applications De Recherche Scientifique

Scientific Research Applications

MCPA D3 serves multiple roles in scientific research:

1. Analytical Chemistry:

- Internal Standardization: this compound is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the parent herbicide MCPA in various matrices, including soil and water samples. This application is crucial for ensuring accurate measurements by compensating for matrix effects during analysis .

- Method Development: Researchers utilize this compound to develop and validate analytical methods aimed at detecting pesticide residues in environmental samples. Its isotopic nature allows for improved specificity and sensitivity in quantification processes .

2. Environmental Monitoring:

- Pesticide Residue Studies: this compound is used in studies assessing the prevalence of herbicides in surface waters, aiding in understanding their environmental impact and guiding regulatory measures . The compound's unique isotopic signature facilitates tracing contamination sources and evaluating degradation pathways.

- Risk Assessment: In ecological risk assessments, this compound assists in evaluating the potential adverse effects of pesticide residues on aquatic ecosystems, contributing to better management practices .

3. Biological Research:

- Metabolic Studies: The compound is utilized in metabolic studies to track the transformation and movement of herbicides within biological systems. This application helps elucidate the biochemical pathways influenced by herbicides, enhancing our understanding of their effects on plant physiology .

- Pharmacokinetics: this compound can also be applied in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs that may interact with similar biochemical pathways as those affected by herbicides .

Case Studies

Comparison with Related Compounds

This compound is often compared with other herbicides like 2,4-dichlorophenoxyacetic acid and dicamba. While these compounds share similar applications, this compound's deuterium labeling provides distinct advantages for analytical purposes.

| Herbicide | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| This compound | 4-chloro-2-methylphenoxyacetic acid | Broadleaf weed control | Isotopically labeled for precise tracking |

| 2,4-D | 2,4-dichlorophenoxyacetic acid | Broadleaf weed control | Non-isotopic; widely used |

| Dicamba | 3,6-dichloro-2-methoxybenzoic acid | Broadleaf weed control | Different mode of action |

Mécanisme D'action

MCPA D3 acts by mimicking the action of the plant growth hormone auxin. This results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons. The compound is absorbed through the leaves and translocated to the meristems of the plant, where it interferes with protein synthesis, cell division, and growth .

Comparaison Avec Des Composés Similaires

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different molecular structure.

Dicamba: A benzoic acid herbicide with similar applications but different mode of action.

Triclopyr: A pyridine-based herbicide with similar uses but different chemical structure.

Uniqueness of MCPA D3: this compound’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool in scientific research. The deuterium atoms provide a distinct signature that can be easily tracked, allowing for precise quantitation and analysis in various studies .

Activité Biologique

MCPA D3, also known as 2-methyl-4-chlorophenoxyacetic acid, is a selective herbicide widely used in agriculture. Its biological activity extends beyond its role as a herbicide, influencing various ecological and physiological processes. This article explores the biological activity of this compound, including its effects on plant systems, potential impacts on non-target organisms, and relevant case studies.

This compound functions primarily by mimicking the natural plant hormone auxin, leading to uncontrolled growth in susceptible plants. It disrupts the normal growth patterns, causing symptoms such as leaf curling, stem elongation, and ultimately plant death. The herbicide is absorbed through foliage and roots, translocating throughout the plant to exert its effects.

2. Biological Activity in Plants

This compound is effective against a variety of broadleaf weeds while leaving grasses largely unaffected due to their different growth responses to auxins. The compound's selectivity is attributed to differential uptake and metabolism in various plant species.

Table 1: Efficacy of this compound on Different Plant Species

| Plant Species | Efficacy (%) | Notes |

|---|---|---|

| Dandelion (Taraxacum) | 90 | Highly susceptible |

| Clover (Trifolium) | 85 | Effective at recommended rates |

| Grass (Poaceae) | <10 | Minimal impact |

3. Impact on Non-Target Organisms

While this compound is designed to target specific weeds, its use raises concerns regarding potential effects on non-target organisms, including beneficial insects and aquatic life. Studies have shown that MCPA can affect the growth and reproduction of certain aquatic organisms.

Case Study: Effects on Aquatic Life

A study conducted by assessed the impact of this compound on freshwater ecosystems, particularly focusing on its effects on fish and invertebrates. The findings indicated:

- Fish : Exposure to MCPA concentrations above 1 mg/L resulted in reduced growth rates and reproductive success in species like Danio rerio (zebrafish).

- Invertebrates : Organisms such as Daphnia magna exhibited altered feeding behavior and increased mortality at elevated concentrations.

4. Environmental Persistence and Degradation

This compound is known for its persistence in the environment, particularly in soil and water systems. Its degradation is influenced by various factors including microbial activity, soil pH, and temperature.

Table 2: Degradation Rates of this compound

| Environmental Factor | Half-Life (Days) |

|---|---|

| Soil (pH 6.5) | 30 |

| Water (pH 7) | 15 |

| Microbial Activity | Varies significantly |

5. Regulatory Considerations

Due to its potential environmental impacts, this compound is subject to regulatory scrutiny in many countries. Monitoring programs are implemented to assess its presence in drinking water sources and agricultural runoff.

Case Study: Regulatory Impact Assessment

A comprehensive assessment conducted by highlighted the ongoing challenges associated with MCPA pollution in drinking water sources. The study emphasized:

- The need for enhanced monitoring techniques.

- Development of mitigation strategies to reduce contamination levels.

- Public health implications associated with long-term exposure to herbicides.

6. Conclusion

This compound serves as a potent herbicide with significant biological activity affecting targeted weed species while posing risks to non-target organisms and ecosystems. Understanding its mechanisms of action, environmental persistence, and regulatory implications is crucial for sustainable agricultural practices and environmental protection.

Propriétés

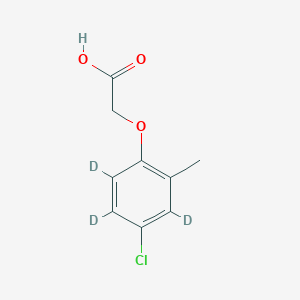

IUPAC Name |

2-(4-chloro-2,3,5-trideuterio-6-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)/i2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKUVVPPKQRRBV-NRUYWUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OCC(=O)O)C)[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.